Mass Shift Differentiation: 5α-Cholestane-d4 vs. Unlabeled 5α-Cholestane
5α-Cholestane-d4 provides a nominal mass shift of +4 Da relative to unlabeled 5α-cholestane, enabling complete baseline mass separation in MS detection . The molecular formula C27H44D4 yields a monoisotopic mass of 376.40 Da compared to 372.38 Da for C27H48 unlabeled cholestane . This +4 Da shift is sufficient to avoid isotopic overlap with the M+1, M+2, and M+3 natural abundance peaks of the unlabeled analyte, which would be problematic for d1-d3 labeled standards [1].
| Evidence Dimension | Mass shift vs. unlabeled parent |
|---|---|
| Target Compound Data | MW 376.69; monoisotopic 376.40 Da |
| Comparator Or Baseline | Unlabeled 5α-cholestane: MW 372.67; monoisotopic 372.38 Da |
| Quantified Difference | Δ = +4 Da nominal mass; +4.02 Da monoisotopic |
| Conditions | Mass spectrometry (GC-MS or LC-MS) detection |
Why This Matters
A ≥3 Da mass shift ensures the internal standard signal does not overlap with natural abundance isotopic peaks of the unlabeled analyte, preventing quantification bias in isotope dilution MS.
- [1] Stable Isotope Labeling for MS Quantitation. GlpBio Technical Resource. View Source
